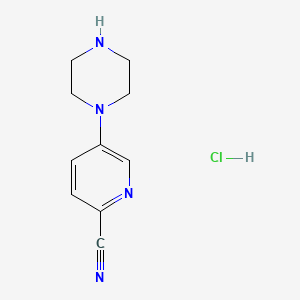

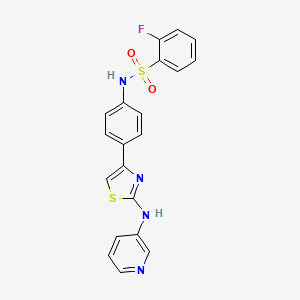

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-cycloheptylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-cycloheptylacetamide” is a thiazol-urea derivative . Thiazole derivatives are important aromatic heterocyclic compounds that have been the focus of considerable research in recent years . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .

Synthesis Analysis

Based on a structure-activity relationship of compounds such as Sorafenib and Quizartinib, a series of thiazol-urea derivatives containing hydrophilic side moiety were designed and synthesized . The aim was to improve the druggability of target compounds .Molecular Structure Analysis

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazole derivatives have been reported to inhibit cancer cell proliferation, migration and invasion through a variety of mechanisms and druggable targets . Nitrogen-containing heterocyclic moieties such as piperidine, morpholine and piperazine ring are frequently utilized to design novel anticancer drugs .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Antimicrobial and Antitubercular Agents

Researchers have synthesized derivatives similar to 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-cycloheptylacetamide and tested them for antibacterial, antifungal, and antituberculosis activities. These studies have revealed that certain derivatives exhibit significant antimicrobial properties against a variety of microorganisms, indicating their potential as novel agents in fighting infections and tuberculosis (Patel et al., 2006).

Anticancer Activity

A series of derivatives containing the phenyl urea moiety have been evaluated for their antiproliferative effects against various human cancer cell lines. These compounds have demonstrated a notable degree of cytotoxic effects, particularly the 4-chloro-containing compounds, which induced apoptosis in cancer cells. This suggests their potential use as anticancer agents by inhibiting critical pathways like the VEGFR-2 signaling pathway (Toolabi et al., 2022).

Analgesic and Anti-inflammatory Activity

Derivatives of this compound have been synthesized and assessed for their analgesic and anti-inflammatory activities. Studies indicate that certain compounds within this group could serve as potent agents for managing pain and inflammation, providing a foundation for developing new therapeutic agents in this domain (Kumar & Mishra, 2020).

Metabolic Stability Improvement

Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have led to the development of analogues with improved metabolic stability. This research is crucial for designing more effective and stable therapeutic agents targeting cancer and other diseases (Stec et al., 2011).

Antioxidant Properties

Compounds with a structural resemblance to this compound have been synthesized and evaluated for their antioxidant activity. These studies highlight the potential of these derivatives in mitigating oxidative stress, which is a key factor in numerous chronic diseases, including neurodegenerative disorders (Reddy et al., 2015).

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds are known to interact with their targets in various ways, leading to different biological outcomes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole compounds are known to activate or inhibit various biochemical pathways, leading to different physiological effects .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole compounds are known to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The physicochemical properties of thiazole compounds, such as solubility and aromaticity, may be influenced by environmental factors .

Orientations Futures

Propriétés

IUPAC Name |

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-cycloheptylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN4O2S/c20-13-7-9-15(10-8-13)22-18(26)24-19-23-16(12-27-19)11-17(25)21-14-5-3-1-2-4-6-14/h7-10,12,14H,1-6,11H2,(H,21,25)(H2,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIYXCYNJPFGHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2964295.png)

![3-[(2,6-Dichlorophenyl)methyl]-8-(2-furylmethyl)-1-methyl-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2964296.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2964297.png)

![7-azepan-1-yl-1-butyl-3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2964301.png)

![2-(Aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2964307.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide](/img/structure/B2964312.png)